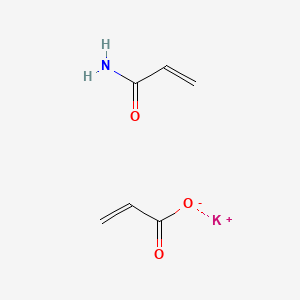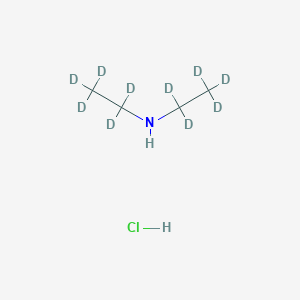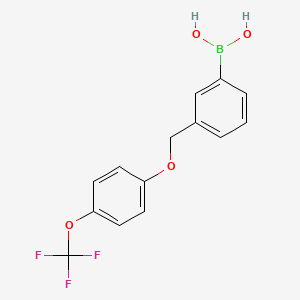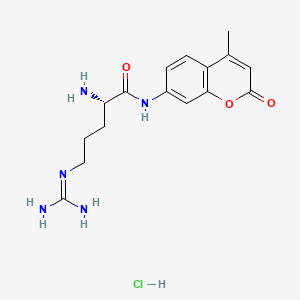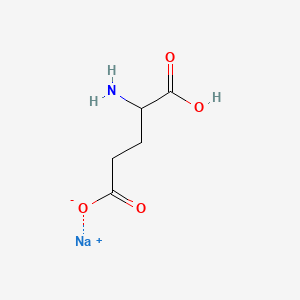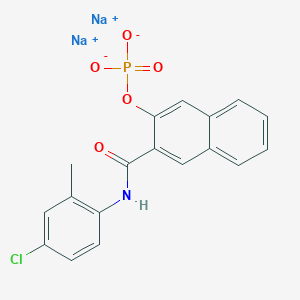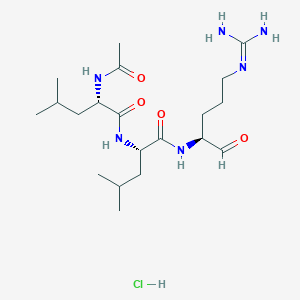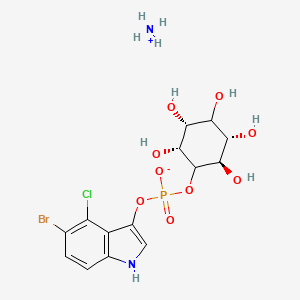
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt, also known as X-myo-inositol phosphate, is a compound with the empirical formula C14H16BrClNO9P · NH3 and a molecular weight of 505.64 . It is sold for research purposes only, and is used in the detection of microbial metabolites with a 3-indoxyl-myo-inositol-1-phosphate compound .
Molecular Structure Analysis
The compound has a complex molecular structure, as indicated by its empirical formula C14H16BrClNO9P · NH3 . The SMILES string representation of the molecule is [NH4+].O[C@@H]1C@@HC@@HC@@H(=O)Oc2c[nH]c3ccc(Br)c(Cl)c23)C@H[C@H]1O .Physical And Chemical Properties Analysis
The compound is a powder with an assay of ≥95.0% (HPLC) . It’s non-combustible . The flash point is not applicable .Wissenschaftliche Forschungsanwendungen
-
Detection of Phosphatidylinositol Phosphate Kinases
- Field : Biochemistry
- Application Summary : 5-Bromo-4-chloro-3-indolyl myo-inositol-1-phosphate ammonium is used as a fluorogenic substrate in the detection of phosphatidylinositol phosphate kinases .
- Method of Application : The compound is used as a substrate in biochemical assays involving phosphatidylinositol phosphate kinases .
- Results : The outcomes of these assays can help in understanding the role of these kinases in various biological processes .
-
Detection of Protein-Antibody Complexes
- Field : Immunology
- Application Summary : The compound has been used to detect protein-antibody complexes .
- Method of Application : In this context, it is used as a chromogenic substrate for tissue staining in alkaline phosphatase histochemistry .
- Results : The staining helps in visualizing the location and quantity of specific proteins in the tissue .
-
Detection of Microbial Metabolites
- Field : Microbiology
- Application Summary : This compound has been used for the detection of microbial metabolites .
- Method of Application : The specific methods of application can vary greatly depending on the specific experimental setup and the research question being addressed .
- Results : The outcomes of these assays can help in understanding the role of these metabolites in various biological processes .
-
Biochemical Assays
- Field : Biochemistry
- Application Summary : It is a fluorogenic substrate used in the detection of phosphatidylinositol phosphate kinases .
- Method of Application : The compound is used as a substrate in biochemical assays involving phosphatidylinositol phosphate kinases .
- Results : The outcomes of these assays can help in understanding the role of these kinases in various biological processes .
-
Detection of Phosphatidylinositol Phosphate Kinases
- Field : Biochemistry
- Application Summary : This compound is a fluorogenic substrate used in the detection of phosphatidylinositol phosphate kinases .
- Method of Application : The compound is used as a substrate in biochemical assays involving phosphatidylinositol phosphate kinases .
- Results : The outcomes of these assays can help in understanding the role of these kinases in various biological processes .
-
Tissue Staining in Alkaline Phosphatase Histochemistry
- Field : Histology
- Application Summary : It has been used for tissue staining in alkaline phosphatase histochemistry .
- Method of Application : In this context, it is used as a chromogenic substrate for detecting protein-antibody complexes .
- Results : The staining helps in visualizing the location and quantity of specific proteins in the tissue .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFQQHVVHCJEPZ-STHBLVJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583643 | |
| Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt | |
CAS RN |
212515-11-2 | |
| Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




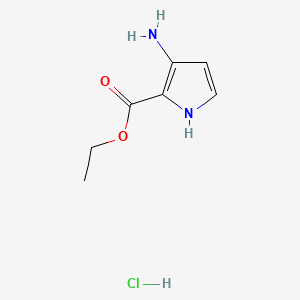
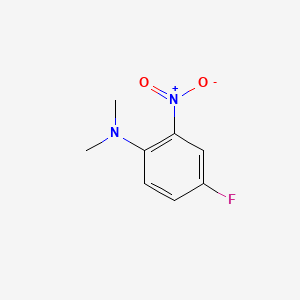
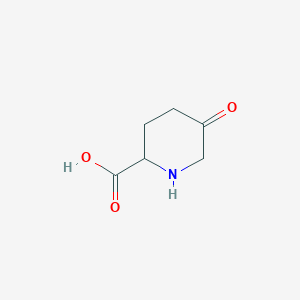
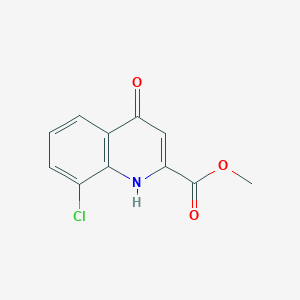
![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)
